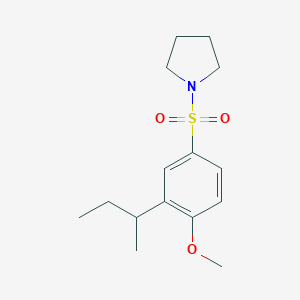
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide, also known as BZPS, is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. BZPS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 357.85 g/mol. In
Mecanismo De Acción
The exact mechanism of action of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide is not yet fully understood. However, it is believed to inhibit the growth and proliferation of microorganisms by interfering with their cell wall synthesis. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been shown to bind to the active site of the enzyme D-alanine:D-alanine ligase, which is involved in the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been found to be non-toxic to human cells at concentrations up to 100 µM. It has also been shown to have low cytotoxicity against cancer cells. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is easily synthesized, has good solubility in organic solvents, and has low cytotoxicity against human cells. However, N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has limitations such as its low water solubility, which makes it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide. One area of research could be the development of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide derivatives with improved water solubility. Another potential direction could be the investigation of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide as a potential anti-cancer agent. Additionally, the mechanism of action of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide could be further explored to better understand its antimicrobial and anti-inflammatory activities.
Conclusion
In conclusion, N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide could lead to the development of novel antimicrobial, anti-inflammatory, and anti-cancer agents.
Métodos De Síntesis
The synthesis of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide. The yield of N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide synthesis is reported to be around 80%.
Aplicaciones Científicas De Investigación
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide has also been found to have antifungal activity against Candida albicans and Aspergillus niger.
Propiedades
Nombre del producto |
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C17H20ClNO3S |
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
N-benzyl-5-chloro-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-9-22-16-10-13(2)15(18)11-17(16)23(20,21)19-12-14-7-5-4-6-8-14/h4-8,10-11,19H,3,9,12H2,1-2H3 |
Clave InChI |
FAURQROSCIVBGA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)







